molecular formula C8H6F3NO B2822046 N-(3,4,5-trifluorophenyl)acetamide CAS No. 1140391-90-7

N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B2822046
CAS No.: 1140391-90-7
M. Wt: 189.137
InChI Key: ITBMPUPXRCBCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trifluorophenyl)acetamide is a chemical compound with the empirical formula C8H6F3NO . It has a molecular weight of 189.13 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of this compound is CC(NC1=CC(F)=C(F)C(F)=C1)=O . The InChI is 1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) .

Scientific Research Applications

Antiplasmodial Properties

  • Synthesis and Evaluation for Antiplasmodial Properties: N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar in structure to N-(3,4,5-trifluorophenyl)acetamide, have been synthesized and evaluated for their potential antiplasmodial properties. These compounds showed activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a potential application in malaria treatment (Mphahlele et al., 2017).

GPR119 Receptor Agonism

  • Design and Evaluation as a GPR119 Agonist: A derivative containing a 2-(2,3,6-trifluorophenyl)acetamide group was designed and synthesized as an agonist of the GPR119 receptor. This research is significant in the context of metabolic disorders, as GPR119 agonism can be beneficial in such conditions (Mascitti et al., 2011).

Anticancer Activities

  • Triazole-Based Acetamide Derivatives Against Cancer: Triazole-coupled acetamide derivatives, similar to this compound, have been investigated for their anti-liver carcinoma effects. One compound in particular showed high anti-proliferative activity against a HepG2 cell line (Akhter et al., 2023).

Synthesis of N-Halogeno Compounds

  • Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide]: This compound, structurally related to this compound, has been explored as a site-selective electrophilic fluorinating agent. This is relevant in the synthesis of complex organic molecules (Banks et al., 1996).

Antiexudative Activity

  • Pyrolin Derivatives of Acetamides: Synthesized derivatives of N-acetamides, including those structurally similar to this compound, showed promising antiexudative properties in research. This indicates potential applications in reducing inflammation and related symptoms (Chalenko et al., 2019).

Agriculture and Plant Growth

  • Mefluidide for Crop Plant Protection: Mefluidide, chemically related to this compound, can protect chilling-sensitive plants such as cucumber and corn from chilling injury, indicating its potential as an agricultural tool (Tseng & Li, 1984).

Neuroprotection and Antiviral Effects

  • Novel Anilidoquinoline Derivative for Japanese Encephalitis: A derivative structurally related to this compound exhibited significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus (Ghosh et al., 2008).

Herbicidal Activity

  • N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl))-phenyl)-2-phenoxyacetamide Derivatives: These novel derivatives showed promising herbicidal activities against dicotyledonous weeds, suggesting a potential use in weed control (Wu et al., 2011).

Properties

IUPAC Name

N-(3,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMPUPXRCBCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.